molecular formula C17H12ClN3 B8303731 7-Chloro-1-methyl-5-phenyl-s-triazolo[4,3-a]quinoline

7-Chloro-1-methyl-5-phenyl-s-triazolo[4,3-a]quinoline

Cat. No. B8303731
M. Wt: 293.7 g/mol
InChI Key: YTBXDJDBTGZLRK-UHFFFAOYSA-N
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Patent
US03993660

Procedure details

A stirred suspension of 7-chloro-1-methyl-5-phenyl-s-triazolo[4,3-a]quinoline (2.94 g., 0.01 mole) in acetone (110 ml.) was cooled in an ice-bath and treated slowly with a solution prepared by adding sodium periodate (2 g.) to a stirred suspension of ruthenium dioxide (200 mg.) in water (35 ml.). The mixture became dark. Additional sodium periodate (8 g.) was added during the next 15 minutes. The ice bath was removed and the mixture was stirred for 45 minutes. Additional sodium periodate (4 g.) was added and the mixture was stirred at ambient temperature for 18 hours and filtered. The solid was washed with acetone and the combined filtrate was concentrated in vacuo. The residue was suspended in water and extracted with methylene chloride. The extract was dried over anhydrous potassium carbonate and concentrated. The residue was chromatographed on silica gel (100 g.) with 10% of methanol-90% ethyl acetate; 50 ml. fractions were collected. The product was eluted in fractions 10-20 and was crystallized from ethyl acetate to give: 0.405 g. of melting point 168°-169.5° C. and 0.291 g. of melting point 167.5°-169° (23.4% yield) of 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4 -yl)benzophenone, The analytical sample had a melting point of 168° C.
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Quantity
200 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]1[C:12](C)=[N:13][N:14]=[C:7]1[CH:6]=[C:5]2[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.I([O-])(=O)(=O)=[O:23].[Na+]>CC(C)=O.O.[Ru](=O)=O>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([N:8]2[CH:12]=[N:13][N:14]=[C:7]2[CH3:6])=[C:4]([CH:3]=1)[C:5]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:23] |f:1.2|

Inputs

Step One
Name
Quantity
2.94 g
Type
reactant
Smiles
ClC=1C=C2C(=CC=3N(C2=CC1)C(=NN3)C)C3=CC=CC=C3
Name
Quantity
110 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
O
Name
Quantity
200 mg
Type
catalyst
Smiles
[Ru](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-bath
ADDITION
Type
ADDITION
Details
treated slowly with a solution
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
Additional sodium periodate (4 g.) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (100 g.) with 10% of methanol-90% ethyl acetate
CUSTOM
Type
CUSTOM
Details
fractions were collected
WASH
Type
WASH
Details
The product was eluted in fractions 10-20
CUSTOM
Type
CUSTOM
Details
was crystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)C2=CC=CC=C2)C1)N1C(=NN=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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